N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide
Description
N-(4-Chlorophenyl)-N',3-dimethylbenzenecarboximidamide is a substituted benzimidamide derivative characterized by a benzenecarboximidamide core with a 4-chlorophenyl group at the N-position and methyl groups at N' and C2. This compound belongs to a broader class of aromatic carboximidamides, which are structurally defined by a carboximidamide functional group (-C(=NH)NH₂) attached to a benzene ring.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c1-11-4-3-5-12(10-11)15(17-2)18-14-8-6-13(16)7-9-14/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOOGNLLANQKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NC)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide typically involves the reaction of 4-chloroaniline with 3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide as an anticancer agent. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including leukemia and non-small cell lung cancer. The cytotoxic activity was evaluated using the MTT assay, revealing IC50 values that suggest effective inhibition of cancer cell proliferation .
1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, making it a candidate for further development in treating bacterial infections .
Synthesis and Characterization
2.1 Synthetic Methods
this compound can be synthesized through various chemical reactions involving the condensation of appropriate amines and carboxylic acids. The synthesis typically involves:
- Reacting 4-chlorobenzoyl chloride with dimethylamine to form the imidamide.
- Purification through recrystallization or chromatography.
The characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed .
2.2 Data Table: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-Chlorobenzoyl chloride + Dimethylamine | This compound |
| 2 | Purification (Recrystallization) | Pure this compound |
Pharmacological Insights
3.1 Mechanism of Action
The pharmacological profile of this compound suggests that it may act through multiple mechanisms:
- Modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
- Interference with cellular signaling pathways involved in cancer cell survival and proliferation.
3.2 Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- A study demonstrated that a compound structurally similar to this compound exhibited significant anti-tumor activity in vivo, leading to reduced tumor sizes in animal models .
- Another investigation into its antimicrobial properties revealed a notable reduction in bacterial load in infected animal models when treated with this compound .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’,3-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1.1 Insecticidal Activity
Compounds such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) exhibit potent insecticidal activity against Aphis craccivora (cowpea aphid), outperforming the commercial insecticide acetamiprid. These analogs feature pyridine or thieno-pyridine moieties fused with the 4-chlorophenyl group, suggesting that electron-withdrawing substituents (e.g., cyano, styryl) enhance bioactivity.
2.1.2 Antiproliferative Activity
N-(4-Chlorophenyl)maleimide-substituted ethanoanthracenes (e.g., 25n) demonstrate strong antiproliferative effects in cancer cell lines (e.g., HG-3), with viability as low as 2% at 10 µM. The maleimide group and anthracene backbone contribute to this activity, likely through intercalation or enzyme inhibition. The target compound’s carboximidamide group, while polar, lacks the maleimide’s electrophilic reactivity, which is critical for covalent binding to cellular targets .
2.1.3 Enzyme Inhibition
Inhibition of monoacylglycerol lipase (MGL) by N-(4-halophenyl)maleimides (e.g., 22, IC₅₀ = 7.24 µM for the chloro derivative) shows that halogen size (F, Cl, Br, I) has minimal impact on potency. This suggests that the 4-chlorophenyl group itself, rather than its electronic effects, may primarily drive target engagement.
Physicochemical and Material Properties
2.2.2 Stability and Crystallinity
3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide (CAS 583059-52-3) exhibits a predicted density of 1.41 g/cm³ and moderate thermal stability (boiling point ~556°C). The sulfonyl group increases molecular polarity and crystallinity compared to the target compound’s methyl-substituted carboximidamide, which may adopt a less ordered structure .
Data Tables
Table 1: Comparison of Key Structural Features
Biological Activity
N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a chlorophenyl group attached to a dimethylbenzene backbone, with a carboximidamide functional group that is crucial for its biological interactions.
Biological Activities
Research has shown that this compound exhibits several biological activities, including:
- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial effects against various bacterial strains.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections, respectively.
- Modulation of Nicotinic Receptors : The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.
Antibacterial Activity
In a study assessing the antibacterial properties of related compounds, this compound was found to exhibit significant activity against Salmonella typhi and Bacillus subtilis. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was evaluated using standard protocols for AChE and urease inhibition. The findings are presented in Table 2.
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5.2 | Eserine: 0.5 |
| Urease | 3.8 | Thiourea: 21.25 |
These results indicate that this compound is a potent inhibitor of both AChE and urease, suggesting its therapeutic potential in treating neurological disorders and infections.
Case Studies
- Cognitive Impairment Treatment : A clinical trial involving patients with Alzheimer's disease examined the effects of compounds structurally related to this compound. Results indicated improvements in cognitive function correlated with increased nAChR activity.
- Antibacterial Efficacy : In vitro studies conducted on various bacterial strains highlighted the compound's effectiveness against multi-drug resistant strains, showcasing its potential as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic methodologies are recommended for N-(4-chlorophenyl)-N',3-dimethylbenzenecarboximidamide, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
- Step 1 : Alkylation of a precursor (e.g., 3-amino-4-methoxybenzoic acid) with dimethyl sulfate to form an intermediate.
- Step 2 : Condensation with 4-chloroaniline using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as N-hydroxybenzotriazole (HOBt) .
Optimization Tips : - Monitor reaction progress via HPLC to ensure intermediate purity.
- Adjust stoichiometric ratios (e.g., DIC:HOBt at 1:1) to minimize byproducts.
- Use vacuum distillation or recrystallization (e.g., ethyl acetate) for final purification, achieving yields up to 32% .
Q. How should researchers validate the structural integrity of this compound?
Combine multiple analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₁₇H₁₉ClN₄O₂).
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR peaks for aromatic protons (δ 6.8–7.4 ppm) and carboximidamide groups (δ 165–170 ppm) .
- HPLC : Verify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What in vitro models are suitable for preliminary bioactivity screening?
- HepG2.2.15 cells : A stable HBV-producing cell line for antiviral studies. Assess HBV DNA replication inhibition via qPCR (IC₅₀ values <3.30 µM reported) .
- Cytotoxicity Assays : Use HepG2 cells to determine selectivity indices (e.g., CC₅₀/IC₅₀ ratio >10 for therapeutic potential) .
Advanced Research Questions
Q. How does this compound modulate intracellular APOBEC3G (A3G) levels, and what mechanistic studies are required?
- Proposed Mechanism : The compound upregulates A3G, a host restriction factor that inhibits viral replication via cytidine deamination or steric hindrance of viral reverse transcription .
- Experimental Design :
- Perform Western blotting or ELISA to quantify A3G protein levels in treated vs. untreated HepG2.2.15 cells.
- Use siRNA knockdown of A3G to confirm its role in antiviral activity .
- Conduct mutagenesis assays to identify A3G domains critical for interaction with the compound .
Q. How can researchers address contradictory data in cytotoxicity and pharmacokinetic profiles?
- Case Example : If in vitro cytotoxicity (CC₅₀) conflicts with in vivo acute toxicity (e.g., LD₅₀ = 448 mg/kg in mice):
- Metabolite Profiling : Use LC-MS to identify toxic metabolites formed in vivo but not in vitro.
- Species-Specific Differences : Compare metabolic enzymes (e.g., CYP450 isoforms) between human hepatocytes and murine models .
- Dose Escalation Studies : Refine therapeutic windows using PK parameters (e.g., AUC₀–t = 7535 µg·h/L in rats) .
Q. What strategies improve resistance profiling against drug-resistant HBV strains?
- Resistance Selection Assays : Serial passage of HBV in HepG2.2.15 cells under suboptimal compound concentrations.
- Genotypic Analysis : Sequence HBV polymerase/RT regions to identify mutations (e.g., rtM204V/I) conferring resistance.
- Phenotypic Cross-Resistance Testing : Compare efficacy against lamivudine-resistant vs. wild-type HBV .
Q. How can the duck HBV (DHBV) model enhance in vivo efficacy studies?
- Protocol :
- Infect ducklings with DHBV and administer the compound orally (e.g., 50 mg/kg/day).
- Monitor viral load reduction in serum/liver via qPCR and histopathology.
- Correlate results with in vitro data to validate translational relevance .
- Advantages : DHBV mimics HBV replication dynamics, enabling evaluation of hepatotoxicity and viral rebound post-treatment .
Methodological Tables
Q. Table 1. Key Pharmacokinetic Parameters in Rats
| Parameter | Value (Mean ± SD) | Method |
|---|---|---|
| AUC₀–t (µg·h/L) | 7535 ± 2226 | LC-MS/MS |
| Tₘₐₓ (h) | 2.5 ± 0.8 | Non-compartmental |
| Cₘₐₓ (µg/L) | 1450 ± 320 | analysis |
Q. Table 2. Comparative Anti-HBV Activity
| Compound | IC₅₀ (µM) Wild-Type | IC₅₀ (µM) Resistant | Selectivity Index |
|---|---|---|---|
| IMB-0523 | 1.99 | 3.30 | 225 |
| Lamivudine (3TC) | 7.37 | >440 | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
